molecular formula C16H14F3NO B1319319 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine CAS No. 937596-54-8

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine

Cat. No.: B1319319
CAS No.: 937596-54-8
M. Wt: 293.28 g/mol
InChI Key: DNGWWKBYBDCUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine is a complex organic compound characterized by its unique structure, which includes an indene moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling Reactions: The final step involves coupling the indene moiety with the phenylamine through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-(trifluoromethyl)phenylamine
  • 2-(2,3-Dihydro-1H-inden-5-yloxy)-6-(trifluoromethyl)phenylamine
  • 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(difluoromethyl)phenylamine

Uniqueness

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c17-16(18,19)12-5-7-15(14(20)9-12)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGWWKBYBDCUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.